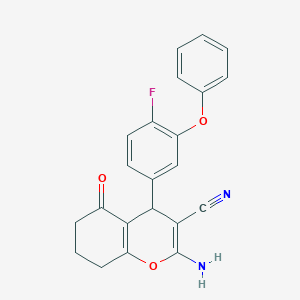
2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C22H17FN2O3 and its molecular weight is 376.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to a class of heterocyclic compounds known as chromenes, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C22H17FN2O3
- Molecular Weight: 376.38 g/mol
- CAS Number: [insert CAS number]
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. The specific compound has been linked to:
- Induction of Apoptosis: Studies have shown that 4H-chromene analogs can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to caspase-dependent cell death and G2/M cell-cycle arrest .
- Inhibition of Tumor Growth: The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent .
Antimicrobial Properties
Chromene derivatives have also been reported to possess antimicrobial activity. The specific mechanisms include:
- Inhibition of Bacterial Growth: Some studies have highlighted the ability of related chromene compounds to inhibit the growth of pathogenic bacteria, although specific data on this compound is limited .
Antitubercular Activity
The compound's structural analogs have shown promise in combating tuberculosis:
- Activity Against Mycobacterium tuberculosis: Certain derivatives have been tested for their efficacy against both drug-sensitive and multi-drug resistant strains of M. tuberculosis, indicating a potential role in anti-TB drug development .
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives is often influenced by their structural modifications. Research has focused on:
- Substituent Effects: Variations in the phenoxy and carbonitrile groups significantly affect the pharmacological profiles of these compounds. For instance, modifications at the 4-position can enhance anticancer activity while maintaining low toxicity .
Case Studies
- Cytotoxicity Assays:
- Antitubercular Testing:
Summary Table of Biological Activities
Propiedades
IUPAC Name |
2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c23-16-10-9-13(11-19(16)27-14-5-2-1-3-6-14)20-15(12-24)22(25)28-18-8-4-7-17(26)21(18)20/h1-3,5-6,9-11,20H,4,7-8,25H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYVNKVQMIZYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)OC4=CC=CC=C4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














